molecular formula C17H24N2O2 B11379601 1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 5-butyl-2-(2-furanyl)-7-methyl-

1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 5-butyl-2-(2-furanyl)-7-methyl-

Cat. No.: B11379601
M. Wt: 288.4 g/mol
InChI Key: MADIMLOESQWLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diazatricyclo[3311(3,7)]decan-6-one, 5-butyl-2-(2-furanyl)-7-methyl- is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 5-butyl-2-(2-furanyl)-7-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the butyl, furanyl, and methyl substituents. Common reagents used in these reactions include amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 5-butyl-2-(2-furanyl)-7-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the furanyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, under atmospheric or elevated pressure.

    Substitution: Alkyl halides, under reflux conditions or in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 5-butyl-2-(2-furanyl)-7-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 5-butyl-2-(2-furanyl)-7-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 5-butyl-2-(2-furanyl)-7-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl, furanyl, and methyl groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

5-butyl-2-(furan-2-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C17H24N2O2/c1-3-4-7-17-11-18-9-16(2,15(17)20)10-19(12-17)14(18)13-6-5-8-21-13/h5-6,8,14H,3-4,7,9-12H2,1-2H3

InChI Key

MADIMLOESQWLTA-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CO4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.